molecular formula C22H25N5O3 B2766800 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251696-92-0

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Cat. No.: B2766800
CAS No.: 1251696-92-0
M. Wt: 407.474
InChI Key: NPTDKBNALUWCNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide” is a synthetic organic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a cyclohexene ring, a triazolopyrazine core, and an acetamide group suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide” can be achieved through a multi-step process involving the following key steps:

    Formation of the Triazolopyrazine Core: This can be synthesized by reacting appropriate hydrazine derivatives with 1,2-diketones under acidic or basic conditions.

    Introduction of the p-Tolyloxy Group: This step involves the nucleophilic substitution of a halogenated triazolopyrazine with p-tolyl alcohol in the presence of a base.

    Attachment of the Cyclohexene Ring: The cyclohexene ring can be introduced via a Heck or Suzuki coupling reaction using appropriate cyclohexene derivatives.

    Formation of the Acetamide Group: The final step involves the acylation of the triazolopyrazine derivative with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can target the triazolopyrazine core or the acetamide group, potentially yielding amine derivatives.

    Substitution: The p-tolyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be employed in substitution reactions.

Major Products

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazolopyrazine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in transition metal-catalyzed reactions.

    Material Science: Potential use in the development of novel materials with unique electronic or optical properties.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its triazolopyrazine core.

    Receptor Binding: May interact with certain biological receptors, influencing cellular signaling pathways.

Medicine

    Drug Development: Potential lead compound for the development of new therapeutic agents targeting various diseases.

    Antimicrobial Activity: Possible use as an antimicrobial agent against bacterial or fungal infections.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Intermediate in the synthesis of other pharmaceutical compounds.

Mechanism of Action

The mechanism of action of “N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide” would depend on its specific biological target. Generally, compounds with a triazolopyrazine core can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the p-tolyloxy group may enhance binding affinity to certain targets, while the cyclohexene ring could influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-oxo-8-(phenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
  • N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-oxo-8-(methoxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Uniqueness

The unique combination of the cyclohexene ring, p-tolyloxy group, and triazolopyrazine core in “N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide” may confer distinct chemical and biological properties compared to similar compounds. This uniqueness could be reflected in its binding affinity, selectivity, and overall efficacy in various applications.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3/c1-16-7-9-18(10-8-16)30-21-20-25-27(22(29)26(20)14-13-24-21)15-19(28)23-12-11-17-5-3-2-4-6-17/h5,7-10,13-14H,2-4,6,11-12,15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTDKBNALUWCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NCCC4=CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.